2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Acylation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
Due to its potential biological activities, it can be studied for its effects on various biological systems, including its potential as an anti-inflammatory or anticancer agent.
Medicine
Research may focus on its therapeutic potential, exploring its efficacy and safety as a drug candidate.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, modulating their activity and leading to various biological responses. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide: Lacks the bromo group.
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide: Lacks the methoxy group.
Uniqueness
The presence of the bromo and methoxy groups in 2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide may confer unique properties, such as enhanced biological activity or altered chemical reactivity, compared to similar compounds.
Properties
Molecular Formula |
C19H18BrN3O4 |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-(6-bromo-3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H18BrN3O4/c1-3-22-18(25)13-10-12(20)8-9-15(13)23(19(22)26)11-17(24)21-14-6-4-5-7-16(14)27-2/h4-10H,3,11H2,1-2H3,(H,21,24) |
InChI Key |
MZBUERVVQZXIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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